2-(Trifluoromethyl)quinoline-8-carbaldehyde
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Overview
Description
2-(Trifluoromethyl)quinoline-8-carbaldehyde is a chemical compound with the molecular formula C11H6F3NO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science . The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)quinoline-8-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzotrifluoride with formylating agents can yield the desired compound . Another method involves the use of trifluoromethylation reagents in the presence of catalysts such as copper iodide (CuI) and potassium fluoride (KF) in dimethylformamide (DMF) solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)quinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(Trifluoromethyl)quinoline-8-carboxylic acid.
Reduction: 2-(Trifluoromethyl)quinoline-8-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Trifluoromethyl)quinoline-8-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)quinoline-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)quinoline: Similar structure but lacks the aldehyde group.
8-(Trifluoromethyl)quinoline: Similar structure but with the trifluoromethyl group at a different position.
2-(Trifluoromethyl)quinoline-4-carbaldehyde: Similar structure but with the aldehyde group at a different position.
Uniqueness
2-(Trifluoromethyl)quinoline-8-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and enhances its utility in various applications .
Properties
Molecular Formula |
C11H6F3NO |
---|---|
Molecular Weight |
225.17 g/mol |
IUPAC Name |
2-(trifluoromethyl)quinoline-8-carbaldehyde |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)9-5-4-7-2-1-3-8(6-16)10(7)15-9/h1-6H |
InChI Key |
CJCQBOVRBOFCLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)N=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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